molecular formula C19H22Cl3N3O3S B2494690 N-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride CAS No. 1351615-06-9

N-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

Cat. No.: B2494690
CAS No.: 1351615-06-9
M. Wt: 478.81
InChI Key: ACGXZOOQRDZIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H22Cl3N3O3S and its molecular weight is 478.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation of New Compounds

  • Research has been conducted on the synthesis of novel chemical compounds with potential therapeutic applications. For example, a study outlined the synthesis of new heterocyclic compounds derived from visnaginone and khellinone, aiming to evaluate their anti-inflammatory and analgesic properties. These compounds were found to inhibit COX-1/COX-2 enzymes, showing significant analgesic and anti-inflammatory activities, comparable to sodium diclofenac in some instances (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Another study focused on the synthesis of polyamides containing uracil and adenine, through reactions involving piperazine, which led to water-soluble polyamides with potential applications in biomedicine and material science (Hattori & Kinoshita, 1979).

Drug Design and Molecular Interaction Studies

  • Molecular interaction studies have been conducted to understand how certain compounds interact with biological targets. For instance, research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provided insights into drug design and the development of new therapeutic agents (Shim et al., 2002).

  • Another example is the study of 2-(diethylamino)thieno1,3ŏxazin-4-ones for their inhibitory activity towards human leukocyte elastase, showcasing the process of identifying and synthesizing potential therapeutic agents with anti-inflammatory properties (Gütschow et al., 1999).

Antimicrobial Activity

  • Compounds synthesized from piperazine derivatives have been evaluated for their antimicrobial activities. A notable study synthesized aryl(thio)carbamoyl derivatives of 1- and 1-(2-aminoethyl)-piperazines, assessing their potential as herbicides and plant growth regulators, with some showing significant herbicidal activity against Triticum aestivum (Stoilkova, Yonova, & Ananieva, 2014).

Properties

IUPAC Name

N-[2-[4-[2-(2,4-dichlorophenoxy)acetyl]piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O3S.ClH/c20-15-1-2-17(16(21)11-15)27-12-18(25)24-8-6-23(7-9-24)5-4-22-19(26)14-3-10-28-13-14;/h1-3,10-11,13H,4-9,12H2,(H,22,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGXZOOQRDZIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.